1-Allyl-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFOZZUYNRCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization for Trifluoromethylation
The patent outlines critical parameters:
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Temperature : Elevated temperatures (75–95°C) enhance reaction rates but require pressure-resistant reactors.
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Solvent Composition : Trichloromethane or dichloromethane with HF improves SF₄ solubility, facilitating nucleophilic substitution at the carboxyl group.
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Molar Ratios : A 2.7:1 molar ratio of SF₄ to 4-piperidine carboxylic acid maximizes conversion while minimizing byproducts like thionyl difluoride.
Table 1: Trifluoromethylation of Piperidine Carboxylic Acids
Allylation of 4-(Trifluoromethyl)piperidine
Introducing the allyl group to 4-(trifluoromethyl)piperidine typically involves nucleophilic substitution or transition-metal-catalyzed coupling. While direct literature on this compound is sparse, analogous piperidine allylation methods provide actionable insights.
Nucleophilic Substitution with Allyl Halides
Reaction of 4-(trifluoromethyl)piperidine with allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile facilitates N-allylation. For example, a protocol adapted from VulcanChem suggests refluxing the mixture at 80°C for 12 hours, achieving moderate yields (~60–70%).
Transition-Metal-Catalyzed Coupling
The RSC protocol describes Suzuki-Miyaura coupling for functionalizing piperidine derivatives. Using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with allyl electrophiles (e.g., allyl chloride) in the presence of Pd(PPh₃)₄ enables C–N bond formation. This method offers superior regioselectivity, with yields exceeding 85% under optimized conditions.
Table 2: Allylation Methods for 4-(Trifluoromethyl)piperidine
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Allyl bromide, K₂CO₃ | DMF, 80°C, 12 h | 65 |
| Suzuki coupling | Allyl chloride, Pd(PPh₃)₄ | DME/H₂O, 90°C, 6 h | 88 |
Integrated Synthesis Pathways
Combining trifluoromethylation and allylation steps into a single workflow requires careful optimization. A two-step approach is preferred to avoid side reactions:
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Step 1 : Synthesize 4-(trifluoromethyl)piperidine via SF₄/HF-mediated trifluoromethylation.
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Step 2 : Allylate the piperidine nitrogen using Pd-catalyzed coupling for higher efficiency.
Critical Considerations :
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Purification : Distillation or column chromatography isolates the final product, with GC-MS confirming >95% purity.
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Safety : HF and SF₄ require stainless steel reactors and rigorous personal protective equipment (PPE).
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
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NMR Spectroscopy : ¹⁹F NMR confirms the trifluoromethyl group (δ = -62 ppm), while ¹H NMR verifies allyl proton resonances (δ = 5.8–5.1 ppm).
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Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak at m/z 193.21 [M+H]⁺.
Scalability and Industrial Relevance
The SF₄-based method is scalable to kilogram quantities, with batch reactors achieving consistent yields. Transition-metal-catalyzed allylation offers greener alternatives by reducing stoichiometric waste.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or trifluoromethyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel catalysts.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly for its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key analogs for comparison include:
- 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5): Features acetyl and 3-trifluoromethylbenzoyl substituents .
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : Contains chloroacetyl and aryl substituents .
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Includes acetyl, ethyl, and methoxyphenyl groups .
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents |
|---|---|---|---|---|
| 1-Allyl-4-(trifluoromethyl)piperidine* | C₉H₁₄F₃N | ~193.21 | ~2.5† | Allyl, -CF₃ |
| 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine | C₁₅H₁₆F₃NO₂ | 299.29 | 3.08 | Acetyl, 3-CF₃-benzoyl |
| 1-(2-Chloroacetyl)-3-methyl-...piperidine-4-one | C₂₃H₂₅ClNO₆ | 446.90 | N/A | Chloroacetyl, trimethoxyphenyl |
*Hypothetical data inferred from analogs. †Estimated using fragment-based methods.
Physicochemical Properties
- Lipophilicity (logP) : The trifluoromethyl group in this compound likely confers moderate lipophilicity (estimated logP ~2.5), lower than 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (logP 3.08) due to reduced aromatic bulk .
- Thermal Stability : Boiling points for trifluoromethyl-containing analogs (e.g., 391.7°C for the acetyl-benzoyl derivative) suggest high thermal stability, a trait shared with the allyl analog .
Biological Activity
1-Allyl-4-(trifluoromethyl)piperidine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an allyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C10H12F3N
- CAS Number: [not specified in results]
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The trifluoromethyl group is known for enhancing binding affinity through increased hydrophobic interactions and potential hydrogen bonding.
Antitumor Activity
Research has indicated that compounds with similar piperidine structures exhibit significant antitumor properties. For instance, studies have shown that trifluoromethyl-substituted piperidones can inhibit tumor cell proliferation by modulating pathways such as NF-κB and MAPK, leading to increased apoptosis in cancer cells .
Table 1: Antitumor Activity of Trifluoromethyl-Piperidines
| Compound | Cell Line | Inhibition Rate (%) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 70.7 | NF-κB inhibition |
| Compound B | MCF-7 | 62.1 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
Similar compounds have also demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, thereby increasing its efficacy in inflammatory models .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Release (pg/mL) | Concentration (μM) |
|---|---|---|
| Control | 150 | - |
| This compound | TBD | 5 |
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of piperidines, including those with trifluoromethyl substitutions. One study demonstrated that introducing trifluoromethyl groups significantly improved the biological activity of piperidine derivatives against liver cancer cells by enhancing their interaction with target proteins involved in apoptosis regulation .
Example Case Study
In a study investigating a series of trifluoromethyl-substituted piperidines, researchers found that these compounds could effectively inhibit NF-κB signaling pathways, leading to reduced inflammation and enhanced apoptosis in hepatoma cells. The study utilized molecular docking to confirm binding affinities to key regulatory proteins, indicating a promising therapeutic potential for liver cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 1-Allyl-4-(trifluoromethyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : Utilize alkylation of 4-(trifluoromethyl)piperidine with allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Critical Parameters : Temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents. Monitor reaction progress via TLC or HPLC.
- Yield Optimization : Excess allyl halide (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) reduce side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and trifluoromethyl resonance (δ 120–125 ppm in ¹³C) .
- HRMS : Verify molecular ion [M+H]⁺ matching theoretical mass (±5 ppm).
- X-ray Crystallography : Resolve steric effects of the allyl and trifluoromethyl groups on piperidine ring conformation .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Airtight containers under argon at –20°C to prevent oxidation of the allyl group .
- Degradation Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Use stabilizers like BHT (0.01% w/w) for long-term storage .
Advanced Research Questions
Q. How does the allyl substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Mechanistic Insights : The allyl group enables Heck or Suzuki couplings via π-allyl palladium intermediates. Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O .
- Regioselectivity : Steric hindrance from the trifluoromethyl group directs coupling to the allyl terminus. DFT calculations (B3LYP/6-31G*) model transition states .
Q. What analytical methods resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Q. How can computational chemistry predict the metabolic pathways of this compound?
Methodological Answer:
Q. What strategies mitigate steric clashes during derivatization of this compound?
Methodological Answer:
- Spatial Analysis :
Methodological Frameworks for Contradiction Analysis
Q. How to address discrepancies in solubility data across solvents?
Methodological Answer:
Q. What experimental designs reconcile conflicting cytotoxicity results?
Methodological Answer:
- Embedded Design : Combine quantitative dose-response curves (primary data) with qualitative cell morphology observations (secondary data) .
- Control Variables : Standardize cell passage number, serum batch, and incubation time (±10%) .
Safety and Ethical Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
